molecular formula C10H15NO B2480922 1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene CAS No. 6440-88-6

1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene

Cat. No.: B2480922
CAS No.: 6440-88-6
M. Wt: 165.236
InChI Key: MYYLGENPKRDZMK-UHFFFAOYSA-N
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Description

1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene is an organic compound with the molecular formula C10H15NO It is characterized by the presence of an aminopropyl group attached to a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with 1-chloropropan-2-amine under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The aromatic ring can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

  • 1-[(1-Aminopropan-2-YL)oxy]-3-chlorobenzene
  • 1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene
  • 1-[(1-Aminopropan-2-YL)oxy]-3-bromobenzene

Comparison: 1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. Compared to its chlorinated, methoxylated, and brominated analogs, the methyl group provides different steric and electronic effects, making it a distinct compound with specific properties and applications.

Properties

IUPAC Name

2-(3-methylphenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-3-5-10(6-8)12-9(2)7-11/h3-6,9H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYLGENPKRDZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701339724
Record name 2-(3-Methylphenoxy)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701339724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6440-88-6
Record name 2-(3-Methylphenoxy)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701339724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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